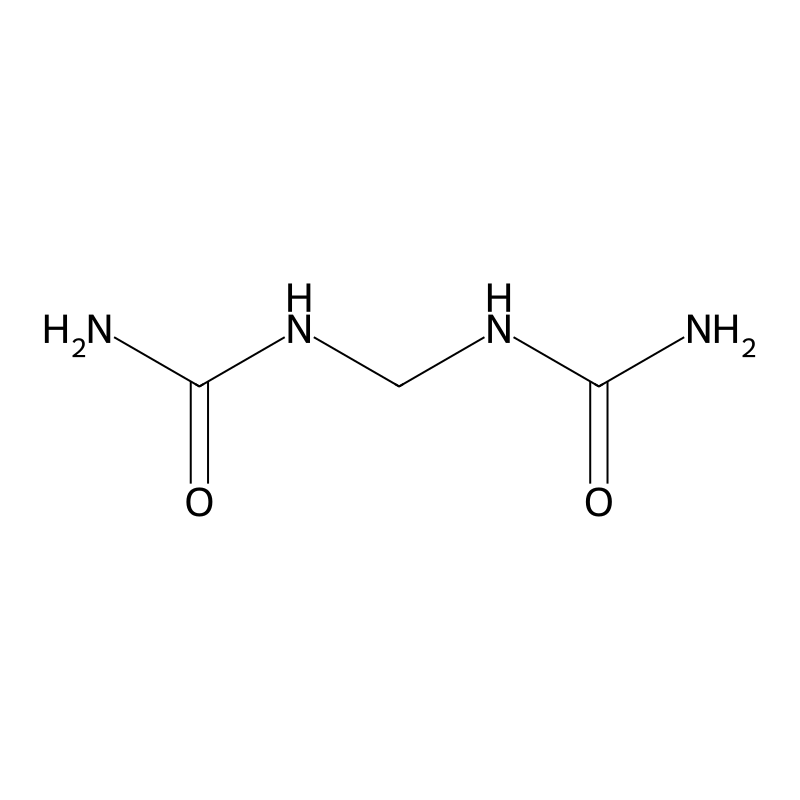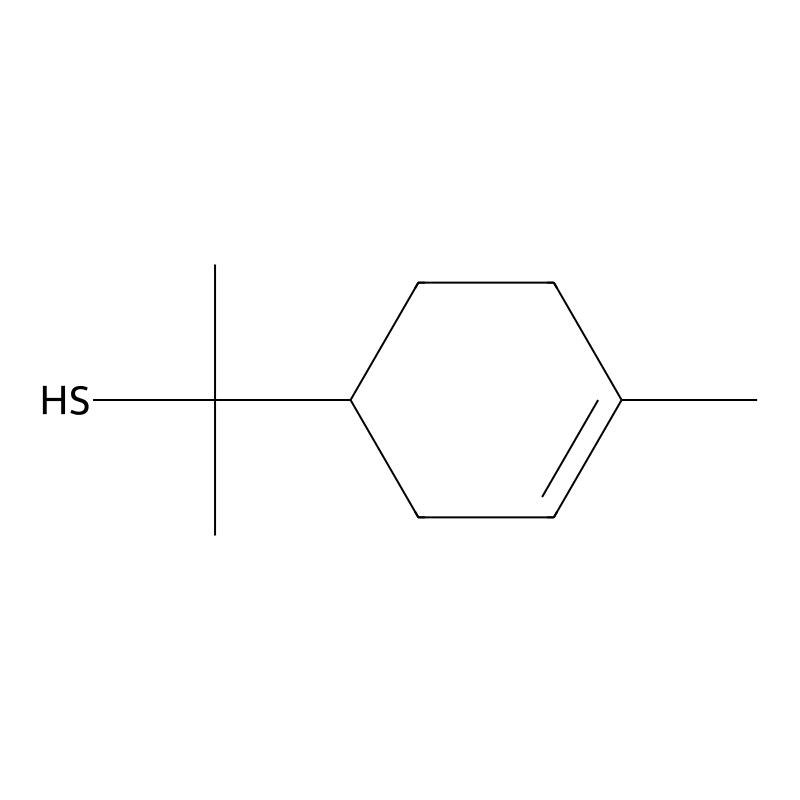Copper(II)oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Practically insol in water, alc; sol in dilute acids, alkali cyanides, ammonium carbonate soln; slowly sol in ammonia
SOL IN AMMONIUM CHLORIDE, POTASSIUM CYANIDE
Soluble in acids; difficultly soluble in water
Virtually insoluble in water or alcohols; copper(II) oxide dissolves slowly in ammonia solution but quickly in ammonium carbonate solution; it is dissolved by alkali metal cyanides and by strong acid solutions; hot formic acid and boiling acetic acid solutions readily dissolve the oxide.
Synonyms
Canonical SMILES
Catalysis
CuO exhibits excellent catalytic activity in various chemical reactions due to its unique electronic structure and ability to act as a Lewis acid or base []. Researchers are actively exploring its potential in:
- Organic synthesis: CuO acts as a catalyst for numerous organic transformations, including oxidation reactions, coupling reactions, and C-H activations [].
- Environmental remediation: CuO demonstrates promising potential in degrading organic pollutants like dyes and pharmaceuticals in wastewater treatment processes [].
- Energy conversion: CuO catalysts play a role in the development of efficient fuel cells and photocatalytic water splitting for clean energy generation [, ].
Sensing Applications
CuO's sensitivity to various stimuli makes it a prime candidate for developing efficient sensors. Research is ongoing to utilize CuO for:
- Gas sensors: CuO nanoparticles exhibit high sensitivity towards various gases like CO, NO2, and NH3, making them suitable for environmental monitoring and pollution detection [].
- Biosensors: CuO can be integrated with biological molecules like enzymes or antibodies to create biosensors for detecting specific biological targets, such as biomarkers for diseases [].
Antimicrobial Properties
CuO nanoparticles possess inherent antimicrobial properties, making them potential candidates for various applications:
- Antimicrobial surfaces: Incorporation of CuO nanoparticles into surfaces like hospital bed sheets and doorknobs can help prevent the spread of hospital-acquired infections [].
- Water disinfection: CuO nanoparticles can be used for water disinfection due to their ability to kill bacteria and other pathogens [].
Copper(II) oxide, with the chemical formula CuO, is a black solid that occurs naturally as the mineral tenorite. It is an inorganic compound that belongs to the monoclinic crystal system, characterized by its ionic structure. This compound is formed when copper metal reacts with oxygen, resulting in a cupric ion (Cu²⁺) and an oxide ion (O²⁻). The oxidation state of copper in this compound is +2, indicating that each copper atom loses two electrons to form the cupric ion, which combines with the negatively charged oxide ion to create a neutral compound .
Copper(II) oxide exhibits antimicrobial properties, making it useful in various biological applications. Studies have shown that it can inhibit the growth of certain bacteria and fungi. Its effectiveness as an antimicrobial agent is attributed to the release of copper ions, which can disrupt cellular processes in microorganisms. Additionally, copper plays a vital role in biological systems, including enzyme function and electron transport chains .
Copper(II) oxide can be synthesized through several methods:
- Thermal Decomposition:
- Heating copper(II) carbonate or copper(II) hydroxide results in copper(II) oxide:
- From copper(II) carbonate:
- From copper(II) hydroxide:
- From copper(II) carbonate:
- Heating copper(II) carbonate or copper(II) hydroxide results in copper(II) oxide:
- Direct Oxidation:
- Heating copper metal in air at temperatures between 300°C and 800°C:
- Heating copper metal in air at temperatures between 300°C and 800°C:
- Pyrometallurgy:
Research has demonstrated that Copper(II) oxide interacts with various substances, influencing its reactivity and biological activity. Interaction studies often focus on its solubility and reactivity with acids, bases, and reducing agents. For instance, its solubility in dilute acids leads to the formation of soluble salts, while its reaction with reducing agents like hydrogen or carbon results in the production of metallic copper .
Several compounds are chemically related to Copper(II) oxide. Here is a comparison highlighting their uniqueness:
| Compound | Chemical Formula | Oxidation State of Copper | Appearance | Solubility |
|---|---|---|---|---|
| Copper(I) oxide | Cu₂O | +1 | Red to brown solid | Insoluble |
| Copper(II) hydroxide | Cu(OH)₂ | +2 | Blue solid | Soluble in acids |
| Copper(I) chloride | CuCl | +1 | White solid | Soluble |
| Copper(II) chloride | CuCl₂ | +2 | Blue-green solid | Soluble |
Copper(II) oxide is unique due to its higher oxidation state (+2), which affects its reactivity and applications compared to other copper compounds. Its stability at high temperatures and ability to act as both an oxidizing agent and a catalyst further distinguish it from similar compounds .
The use of copper-based materials dates to at least 7500 BCE, with evidence of native copper hammering in the Tigris-Euphrates valley. However, the intentional production of copper(II) oxide marked a critical juncture in metallurgical history. By 5000 BCE, smelting techniques emerged in Serbia’s Rudna Glava mines, where malachite (Cu₂CO₃(OH)₂) and azurite (Cu₃(CO₃)₂(OH)₂) ores were heated to yield CuO, which was subsequently reduced to metallic copper using charcoal. This process, described by the reaction:
$$ \text{CuO} + \text{C} \rightarrow \text{Cu} + \text{CO} $$
facilitated the transition from the Stone Age to the Bronze Age. The Romans later systematized CuO production through large-scale pyrometallurgical processes, as documented in the Naturalis Historia by Pliny the Elder.
CuO’s natural mineral form, tenorite, was identified in volcanic sublimates from Mount Vesuvius and Mount Etna, characterized by its monoclinic crystal structure and coordination of copper atoms in a square-planar geometry. By the 19th century, industrial methods for CuO synthesis emerged, including the calcination of copper(II) nitrate:
$$ 2 \text{Cu(NO}3\text{)}2 \xrightarrow{\Delta} 2 \text{CuO} + 4 \text{NO}2 + \text{O}2 $$
which enabled its use in ceramics, pigments, and early electrical components.
Current Research Trends and Emerging Applications
Modern research on CuO spans four key domains:
Catalysis for Sustainable Chemistry
CuO-CeO₂ nanocomposites enable efficient CO₂ reduction to ethylene (C₂H₄) with 50% faradaic efficiency at -1.1 V vs. RHE, driven by Cu⁺ stabilization at oxide interfaces. In CO oxidation, CuO-CeO₂ catalysts achieve 90% conversion at 86°C via synergistic oxygen vacancy formation and redox cycling between Cu²⁺ and Cu⁺. Photocatalytic systems using CuO-decorated ZnO hybrids produce C₂H₄ at 22.3 µmol g⁻¹ h⁻¹, leveraging intermediate OC–COH coupling identified through *in situ FT-IR.
Advanced Sensor Technologies
CuO nanoparticles embedded in poly(3,4-ethylenedioxythiophene) (PEDOT) matrices exhibit hydrogen peroxide detection limits of 8.5 µM, with linear response from 0.04–10 mM. The synergy between PEDOT’s conductivity and CuO’s catalytic activity enhances electron transfer kinetics.
Green Synthesis and Circular Economy
Biosynthesis routes using plant extracts (e.g., Aloe vera) produce CuO nanoparticles (10–30 nm) with applications in water purification and antimicrobial coatings, reducing reliance on toxic reagents. Recyclable CuO-Bi₂O₃ cathodes in alkaline zinc batteries achieve 99.9% capacity retention over 250 cycles at 30% depth of discharge, aligning with circular economy principles.
Chemical Precipitation and Coprecipitation Techniques
Chemical precipitation remains the most widely adopted method for CuO nanoparticle synthesis due to its simplicity and cost-effectiveness. In this approach, copper salts such as copper nitrate (Cu(NO₃)₂) or copper sulfate (CuSO₄) are reacted with alkaline agents like sodium hydroxide (NaOH) to form Cu(OH)₂ intermediates, which decompose thermally to CuO. A study by Mulawarman University demonstrated that calcination temperature significantly influences crystallinity and bandgap energy. Increasing calcination temperatures from 400°C to 800°C enlarged crystal sizes from 18 nm to 42 nm while reducing bandgap energy from 2.1 eV to 1.7 eV due to quantum confinement effects [1].
Coprecipitation methods introduce surfactants like polyvinylpyrrolidone (PVP) to modulate particle agglomeration. For instance, adjusting precursor concentration (0.5–1.5 M Cu(NO₃)₂) and pH (8–12) yielded rod-shaped nanoparticles with sizes ranging from 20 nm to 60 nm [2]. However, excessive surfactant concentrations (>1 wt%) exacerbated agglomeration, highlighting the need for precise stoichiometric control [1].
Key Parameters:
- Precursor concentration: Higher concentrations (1.5 M) reduce particle size by accelerating nucleation [2].
- pH: Alkaline conditions (pH 10–12) favor monodisperse nanoparticles via electrostatic stabilization [2] [6].
Sol-Gel and Reverse Micelle Approaches
Sol-gel synthesis offers superior control over nanoporosity and aggregate morphology. A 2019 study utilized copper acetate and ammonium carbonate to produce submicron CuO aggregates with 18 m²/g specific surface area. By varying pH (8–10) and carbonate concentration, primary crystallite sizes were tuned between 20 nm and 40 nm [4]. The weak van der Waals forces between aggregates enabled facile dispersion in solvents, making sol-gel-derived CuO suitable for printable electronics.
Reverse micelle systems employ surfactants like sodium bis-2-ethylhexyl sulfosuccinate (AOT) to encapsulate aqueous copper ions in organic phases. Mathematical modeling revealed that increasing AOT concentration from 0.1 M to 0.3 M enhanced copper ion extraction efficiency from 65% to 89% by expanding micellar interfacial area [5]. However, residual surfactant contamination remains a challenge for high-purity applications.
Hydrothermal Synthesis and pH-Dependent Morphological Control
Hydrothermal methods exploit high-pressure aqueous environments to achieve precise morphological control. A 2024 investigation demonstrated that pH variations (4–10) during synthesis produced distinct CuO nanostructures:
- pH 4–6: Nanoparticles (20–50 nm) with high surface-to-volume ratios [6].
- pH 8–10: Nanorods (100–200 nm length, 20 nm diameter) via oriented attachment [6].
- pH 10–12: Nanosheets (50–100 nm thickness) through layered growth mechanisms [6].
These morphological differences directly impacted photoelectrochemical performance, with nanorods exhibiting 40% higher glucose sensing sensitivity than nanoparticles due to enhanced charge transfer kinetics [6].
Green and Biogenic Synthesis Using Plant Extracts
Green synthesis leverages plant metabolites as reducing and stabilizing agents. Morinda citrifolia leaf extract facilitated the production of spherical CuO nanoparticles (20–50 nm) with potent antimicrobial activity. Against Staphylococcus aureus, these nanoparticles showed a 14 mm inhibition zone at 100 μg/mL, comparable to ampicillin controls [7]. Phytochemicals like flavonoids and terpenoids not only reduced Cu²⁺ ions but also passivated surface defects, improving colloidal stability.
Electrochemical and Sonochemical Production Strategies
Electrochemical synthesis utilizes copper anodes in alkaline electrolytes to generate CuO films via anodic oxidation. Applied potentials >0.8 V (vs. Ag/AgCl) yield nanowire arrays with aspect ratios >50, ideal for supercapacitor electrodes. Sonochemical methods employ ultrasound (20–40 kHz) to create cavitation bubbles that nucleate 5–10 nm nanoparticles within milliseconds. Both methods achieve high purity (>99%) but require specialized equipment, limiting scalability.
Comparative Analysis of Scalability, Cost, and Environmental Impact
| Method | Particle Size (nm) | Energy Use (kWh/kg) | Cost Index | Scalability |
|---|---|---|---|---|
| Chemical Precipitation | 20–80 | 15–20 | 1.0 | Industrial |
| Sol-Gel | 20–40 | 30–40 | 2.5 | Lab-scale |
| Hydrothermal | 20–200 | 50–70 | 3.0 | Pilot-scale |
| Green Synthesis | 20–50 | 10–15 | 1.2 | Regional |
| Electrochemical | 5–50 | 80–100 | 4.0 | Niche |
Chemical precipitation and green synthesis offer the lowest costs ($15–20/kg) and energy demands, making them suitable for bulk production. Conversely, sol-gel and electrochemical methods provide superior size uniformity but face scalability barriers due to high reagent costs and slow reaction kinetics [4] [7]. Hydrothermal synthesis strikes a balance, enabling morphology-specific applications in sensors and catalysis despite moderate energy inputs [6].
Physical Description
Color/Form
Monoclinic crystals or black powder
Finely divided black particulate dispersed in air.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
1026 °C (decomp)
Heavy Atom Count
Density
Decomposition
Melting Point
1326 °C
UNII
GHS Hazard Statements
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Drug Indication
MeSH Pharmacological Classification
Mechanism of Action
Pictograms

Environmental Hazard
Other CAS
Absorption Distribution and Excretion
Copper undergoes biliary excretion.
Following exposure to cupric oxide aerosols containing 50-80 mg/m^3 in rats, particles were found in plasma 6 hours post-exposure and copper oxide was also observed in the proximal convoluted tubules of the kidney.
No pharmacokinetic data available.
The pulmonary uptake of copper oxide /occurred/ in rats exposed to aerosols containing 50-80 mg/cu m. Animals were exposed for 15, 30, 45, or 60 minutes and killed immediately. Another group was exposed for 180 minutes and killed at 0, 3, 6, 12, 18, or 24 hours after exposure. Electron microscopic histologic examination showed that absorption of copper had occurred in animals exposed for 180 minutes. Copper oxide particles penetrated the epithelial cells of alveoli and were found in plasma 6 hours after exposure began. Copper oxide was also observed in the proximal convoluted tubules of the kidney. /Copper oxide/
VET: COPPER SOURCE. 80% COPPER CONTENT. LOW ABSORPTION RATE & HIGH FECAL EXCRETION RATE IN CATTLE & SWINE FEEDING TRIALS. IN GENERAL MONOGASTRIC ANIMALS UTILIZE /CUPRIC OXIDE/ BETTER THAN RUMINANTS. POULTRY UTILIZATION IS SOMEWHERE BETWEEN THE TWO.
Cheviot ewes (mean live weight 50 kg) were given single doses of 0, 2.5, 5, 10, or 20 g cupric oxide particles in gelatin capsules while receiving a diet of marginal copper content based on pelleted oats. After 65 days, liver copper concentrations had increased curvilinearly in relation to dose and all ewes given 10 or 20 g cupric oxide particles showed increases of at least 13.4 mmol/kg dry matter (850 ppm). Liver copper concentrations had generally declined after 85 days but biochemical and histological evidence of copper toxicity was recorded in one ewe which had received 20 g cupric oxide particles. Despite marked variations between individual sheep, a dose of 0.1 g/kg liveweight (5 g) was considered to be safe and did not induce clinical copper toxicity in five sheep of the susceptible North Ronaldsay breed given the same basal diet.
Crossbred steers, mean initial live weight 220 kg, were given a diet of barley and hay ad libitum. Each animal received a single oral does of 0, 5, 10, 20, or 40 g cupric oxide particles. A dose of 5 g cupric oxide particles increased liver copper stores for about 240 days and higher doses increased liver stores for longer but 40 g was no more effective than 20 g (85 mg/kg live weight). Variation among individuals was marked but the highest liver copper concentration recorded (7.59 mmol/kg dry matter) produced no biochemical evidence of copper toxicity. Cupric oxide particles were separated into three fractions, clumps, short rods and long; and 5 mg/kg live weight of each fraction given to steers of 173 kg mean live weight. The form of the particles did not affect either their retention in the alimentary tract or the accumulation of copper in the liver.
For more Absorption, Distribution and Excretion (Complete) data for COPPER(II) OXIDE (6 total), please visit the HSDB record page.
Metabolism Metabolites
Wikipedia
Manganese(III)_fluoride
Biological Half Life
Use Classification
Methods of Manufacturing
Ignition of copper carbonate or copper nitrate
IT CAN BE PREPARED BY OXIDATION OF COPPER TURNINGS AT 800 °C IN AIR OR OXYGEN ...
Copper(II) hydroxide is easily converted to the oxide by heating.
For more Methods of Manufacturing (Complete) data for COPPER(II) OXIDE (7 total), please visit the HSDB record page.
General Manufacturing Information
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Breathing Air Filtration
Computer and electronic product manufacturing
Construction
Electrical equipment, appliance, and component manufacturing
Explosives manufacturing
Industrial gas manufacturing
Laboratory Use
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Other - Secondary Precious Metals Reclaimers
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Synthetic dye and pigment manufacturing
Transportation equipment manufacturing
Utilities
breathing air
Copper oxide (CuO): ACTIVE








